(±)-Nicotine-D3 salicylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

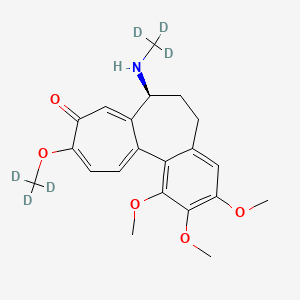

“(±)-Nicotine-D3 salicylate” is a reference material used in laboratories . It is a labeled form of nicotine, which is a naturally occurring alkaloid found in tobacco plants. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. It is a potent parasympathomimetic stimulant .

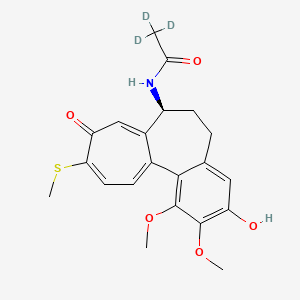

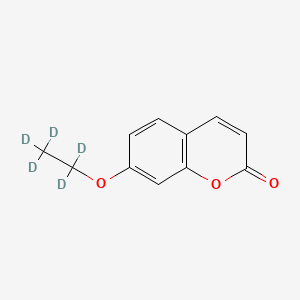

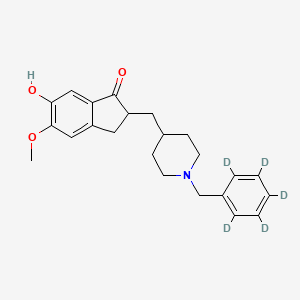

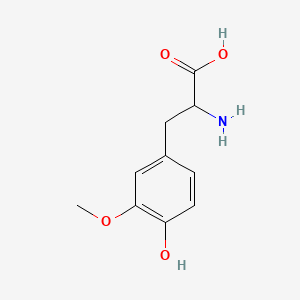

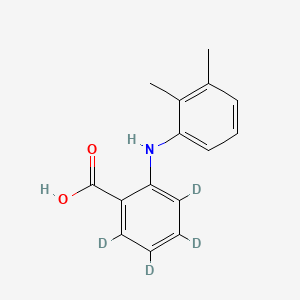

Molecular Structure Analysis

The molecular structure of salicylic acid, a component of “(±)-Nicotine-D3 salicylate”, has been studied using rotational spectroscopy . The study analyzed structural properties such as the angular-group-induced bond alternation (AGIBA) effect .Physical And Chemical Properties Analysis

“(±)-Nicotine-D3 salicylate” is a white crystalline substance . It has a melting range of 103 - 108 °C . Other physical and chemical properties such as boiling point, density, flashpoint, partition coefficient, solubility in water, vapor pressure, viscosity, and pH-value are not available .Aplicaciones Científicas De Investigación

1. Nicotine as a Tool in Physiological and Pharmacological Research

Research has highlighted nicotine's role as a classical tool in physiological and pharmacological research, offering insights into its effects and factors influencing its use. This includes exploring nicotine's interaction with biological, behavioral, and social sciences (Perkins et al., 1996).

2. Nicotine's Role in Neuroprotection and Neurotoxicity

Studies have investigated nicotine's potential neuroprotective effects, particularly in Parkinson’s disease models, through its ability to scavenge hydroxyl radicals. However, in vivo experiments indicate that high dosages of nicotine can enhance neurotoxicity (Ferger et al., 1998).

3. Interactions between Salicylate and Nicotine in Plants

Research on the interactions between salicylate and nicotine in plants like tobacco has shown that these interactions can lead to various outcomes such as synergistic enhancement, antagonism, and oxidative stress leading to cell death (Mur et al., 2005).

4. Nicotinic Acetylcholine Receptors and Smoking Cessation

The study of neuronal nicotinic acetylcholine receptors, which nicotine affects, has been critical in developing nicotine as a medication for smoking cessation and treating various medical diseases. The therapeutic applications of nicotine, apart from tobacco use, have been a significant area of study (Heishman et al., 1997).

5. Salicylic Acid's Role in Plant Resistance and Nicotine Interaction

Salicylic acid, which interacts with nicotine, is essential for inducing systemic acquired resistance in plants, playing a crucial role in plant disease resistance. This interaction has been explored in transgenic tobacco plants (Gaffney et al., 1993).

6. Dopamine Receptor Antagonists and Nicotine-Triggered Behaviors

Selective antagonism at dopamine receptors has shown to prevent nicotine-triggered relapse to nicotine-seeking behavior, indicating the involvement of these receptors in the reinstatement of nicotine-seeking behavior. This finding is significant for understanding and treating nicotine addiction (Andreoli et al., 2003).

7. Nicotine-Induced Changes in Plant Defense Responses

Nicotine synthesis in plants like Nicotiana sylvestris increases in response to wounding. Research has focused on the quantitative relationships between the stimulus, jasmonic acid (a signal-transduction pathway component), and the response, including the role of inhibitors like methyl salicylate (Baldwin et al., 1997).

Mecanismo De Acción

Safety and Hazards

“(±)-Nicotine-D3 salicylate” is classified as a hazard class 6.1 substance . It is fatal if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Propiedades

Número CAS |

1173021-00-5 |

|---|---|

Fórmula molecular |

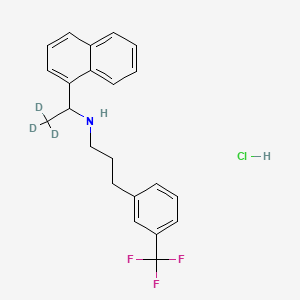

C17H17D3N2O3 |

Peso molecular |

303.37 |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

29790-52-1 (unlabelled) |

Sinónimos |

1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |

Etiqueta |

Nicotine Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)